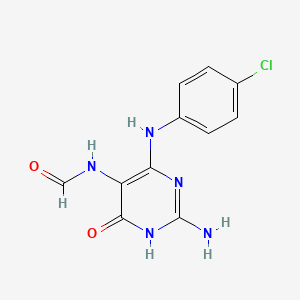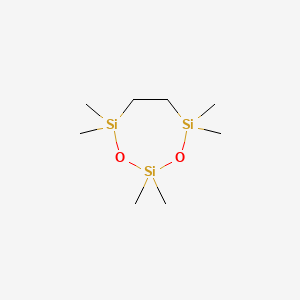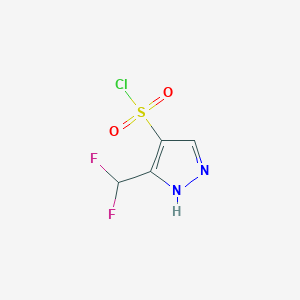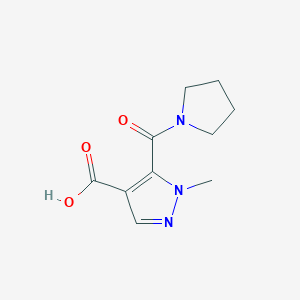![molecular formula C20H28N2O2S B11713133 N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane moiety, a propylidene linkage, and a sulfonohydrazide group, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide typically involves a multi-step process:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a propylidene group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The next step involves the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is typically done using sulfur trioxide or chlorosulfonic acid.
Hydrazide Formation: The final step is the condensation of the sulfonyl derivative with the adamantane-propylidene intermediate in the presence of hydrazine hydrate under reflux conditions to form the desired sulfonohydrazide compound.
Industrial Production Methods
Industrial production of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, coatings, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonohydrazide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(Adamantan-1-YL)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)butylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its specific combination of the adamantane moiety, propylidene linkage, and sulfonohydrazide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H28N2O2S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(1-adamantyl)propylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-3-19(20-11-15-8-16(12-20)10-17(9-15)13-20)21-22-25(23,24)18-6-4-14(2)5-7-18/h4-7,15-17,22H,3,8-13H2,1-2H3/b21-19+ |
Clave InChI |
JDBNIHIEIGDXEZ-XUTLUUPISA-N |
SMILES isomérico |
CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
